molecular formula C15H17N7O B2888466 1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034612-10-5

1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2888466
CAS No.: 2034612-10-5
M. Wt: 311.349
InChI Key: FULLZYUXTDDXBN-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound with a molecular formula of C15H17N7O and a molecular weight of 311.34 g/mol . Its structure features a 1,3,5-trimethyl-1H-pyrazole moiety linked via a carboxamide group to a methylene-spaced 1,2,3-triazole ring, which is further substituted with a pyridin-3-yl group . This molecular architecture incorporates multiple nitrogen-rich heterocycles, which are privileged scaffolds in medicinal chemistry and drug discovery . Specifically, 1,2,3-triazole derivatives have been extensively investigated in scientific literature for their chemotherapeutical potential, with many demonstrating potent antimicrobial and antiviral activities, and some exhibiting antiproliferative and anticancer properties . The integration of a pyridine ring further enhances the molecule's potential for diverse molecular interactions. As such, this compound serves as a valuable chemical intermediate or reference standard for researchers exploring new pharmacologically active agents, particularly in the fields of oncology and infectious diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-10-14(11(2)21(3)19-10)15(23)17-7-12-9-22(20-18-12)13-5-4-6-16-8-13/h4-6,8-9H,7H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLZYUXTDDXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazole or triazole rings are replaced by other groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or triazole compounds.

Scientific Research Applications

1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole and pyrazole rings play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Compared to the sulfonamide derivative (Compound 30, ), the carboxamide linkage may enhance metabolic stability due to reduced susceptibility to hydrolysis .

Physicochemical Properties

Melting points, yields, and spectroscopic data highlight stability and synthetic challenges:

Compound Melting Point (°C) Yield (%) Key Spectroscopic Data (1H-NMR, MS)
Target Compound Not provided Not given Likely δ ~2.6 ppm (methyl groups), aromatic protons >7 ppm (pyridine/triazole)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H); MS: 403.1 [M+H]+
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 171–172 68 IR: 3180.66 (N-H), 2230.44 (C≡N); MS: 437.1 [M+H]+
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) Not provided 35 δ 11.55 (s, NH), 8.63 (s, pyridine); MS: 392.2 [M+H]+

Key Observations :

  • The target compound’s lack of electron-withdrawing groups (e.g., Cl, CF3) may result in higher solubility than chlorinated analogs (e.g., 3a, 3b) but lower than trifluoromethyl-containing derivatives (Compound 41, ) .
  • Pyridine-triazole systems (target compound) typically exhibit higher melting points than phenyl-substituted analogs due to enhanced crystallinity from hydrogen bonding .

Functional Group Impact on Bioactivity

While biological data for the target compound are absent, structural analogs suggest:

  • Pyridine-Triazole Systems : Enhance binding to metalloenzymes or nucleic acids via Lewis acid-base interactions (e.g., pyridine coordination) .
  • Methyl Groups : Improve metabolic stability by blocking oxidation sites, as seen in 1,3,5-trimethylpyrazole derivatives () .
  • Carboxamide vs. Sulfonamide : Carboxamides (target) may exhibit better membrane permeability than sulfonamides (Compound 30) due to reduced polarity .

Q & A

Q. Key Considerations :

  • Purity is enhanced via column chromatography or recrystallization.
  • Yields depend on stoichiometric ratios and catalyst loading .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole CH₃ groups at δ ~2.2–2.3 ppm, pyridine aromatic protons at δ ~7.4–8.6 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .

Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

X-ray Crystallography :

  • SHELX Refinement : Resolves bond lengths/angles and confirms triazole-pyrazole connectivity. Requires high-resolution data and twinning corrections if applicable .

Q. Data Contradiction Example :

  • High-Temperature Side Reactions : Elevated temperatures (>60°C) in CuAAC may degrade pyridine rings; mitigation requires strict thermal monitoring .

Advanced: How to resolve discrepancies between crystallographic data and spectroscopic results?

Methodological Answer:

Multi-Technique Validation :

  • Cross-check NMR-assigned proton environments with X-ray torsion angles .
  • Use DFT calculations to predict NMR shifts and compare with experimental data .

SHELX Refinement :

  • Apply TWIN/BASF commands in SHELXL to model twinning in crystals, improving R-factor convergence .

Dynamic NMR :

  • Detect conformational flexibility (e.g., rotamers) causing crystallographic vs. solution-state disparities .

Case Study : A pyrazole-triazole hybrid showed conflicting NOE (NMR) and X-ray data due to crystal packing forces distorting the solution conformation. Molecular dynamics simulations reconciled these differences .

Advanced: What methodological strategies assess the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to model binding poses in kinase active sites (e.g., ATP-binding pockets). Prioritize pyridine and triazole for π-interactions .

Surface Plasmon Resonance (SPR) :

  • Measure real-time binding kinetics (ka/kd) with immobilized targets .

In Vitro Assays :

  • Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., for proteases) .
  • Cellular Uptake : LC-MS quantification of intracellular concentrations after 24-hour exposure .

Data Interpretation Challenge : Contradictions between high in vitro potency and low cellular activity may arise from poor solubility. Address via LogP optimization (e.g., methyl group removal) .

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